molecular formula C12H13FN2O2 B8445863 [5-Fluoro-2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde

[5-Fluoro-2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde

Cat. No. B8445863
M. Wt: 236.24 g/mol
InChI Key: NWZCRGXMKXCBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

To a solution of 1-[5-fluoro-3-(2-methoxyvinyl)pyridin-2-yl]piperidin-2-one a19-2 (620 mg, 2.477 mmol, 1 eq) in acetonitrile (25 ml) is added at 0° C. sodium iodide (557 mg, 3.716 mmol, 1.5 eq) and trimethylsilyl chloride (404 mg, 3.716 mmol, 1.5 eq), and the reaction mixture is stirred at room temperature for 16 hours to form in situ [5-fluoro-2-(2-oxopiperidin-1-yl)pyridin-3-yl]acetaldehyde a19-3. In parallel, 2-(pyrrolidin-3-yl)pyridine enantiomer 2 dihydrochloride a1-67 (654 mg, 2.973 mmol, 1.2 eq) is dissolved in acetonitrile, loaded on a carbonate resin, the resin washed with dichloromethane and the pooled filtrates are evaporated to dryness to afford 2-(pyrrolidin-3-yl)pyridine enantiomer 2 as a free base. The residue obtained is added to intermediate a19-3. NaBH(OAc)3 (1050 mg, 4.954 mmol, 2 eq) is added, the reaction mixture is stirred overnight and is still incomplete. Racemic 2-(pyrrolidin-3-yl)pyridine (0.4 eq) is added, the reaction mixture heated overnight at 90° C. and evaporated to dryness. The residue of evaporation is retaken in dichloromethane. This organis phase is washed with saturated aqueous NaHCO3 (2 times), dried over MgSO4, filtered and evaporated to dryness. The residue obtained is dissolved in acetonitrile (12 ml), HCl 5M (approximately 4 ml) is added and the mixture is stirred at 40° C. for 3 hours. Dichloromethane is then added, and the organic phase washed with saturated aqueous NaHCO3 (2 times), dried over MgSO4, filtered and evaporated to dryness. This residue is purified by flash chromatography over silicagel (12 g; gradient: from CH2Cl2/MeOH 100/0 to 94/6), then by reverse phase chromatography (basic conditions: gradient: acetonitrile/H2O/NH4OH from 20/80/0.1 to 50/50/0.1) to afford 38 mg of 1-(5-fluoro-3-{2-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethyl}pyridin-2-yl)piperidin-2-one 112 as a 80/20 mixture of enantiomers.
Name
1-[5-fluoro-3-(2-methoxyvinyl)pyridin-2-yl]piperidin-2-one
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][O:17]C)[C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[N:6][CH:7]=1.[I-].[Na+].C[Si](Cl)(C)C>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:15][CH:16]=[O:17])[C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-[5-fluoro-3-(2-methoxyvinyl)pyridin-2-yl]piperidin-2-one
Quantity
620 mg
Type
reactant
Smiles
FC=1C=C(C(=NC1)N1C(CCCC1)=O)C=COC
Name
Quantity
557 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
404 mg
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)N1C(CCCC1)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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